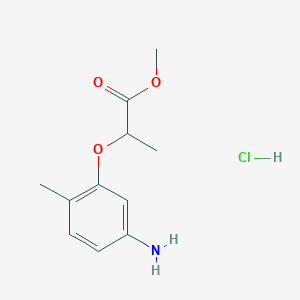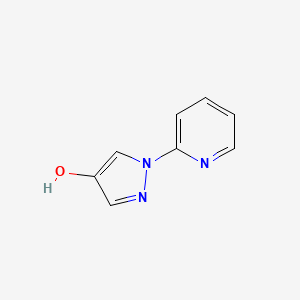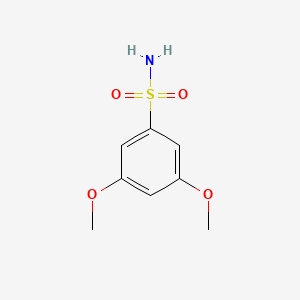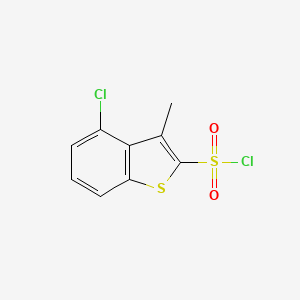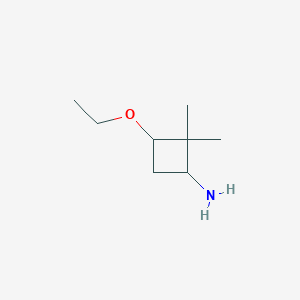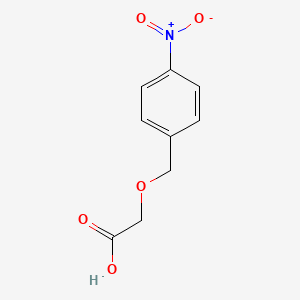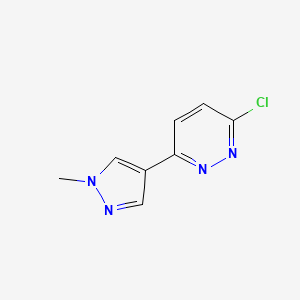
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
概述
描述
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is planar with a root mean square (r.m.s.) deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.60 . The compound is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .科学研究应用
-
Scientific Field : Pharmaceutical and Medicinal Chemistry
- Application Summary : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which is structurally similar to the requested compound, has been synthesized and evaluated for its inhibitory potency on selected kinases .
- Methods of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or Outcomes : While the compound did not show substantial activity on MAPKAPK2 and the intended target MPS1, it displayed an IC50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) .
-
Scientific Field : Crystallography
- Application Summary : The compound 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The title compound, C7H5ClN4, is almost planar (r.m.s. deviation = 0.022 Å). The dihedral angle between the aromatic rings is 2.82 (5)°. The packing results in polymeric chains extending along the a axis .
-
Scientific Field : Pharmaceutical and Medicinal Chemistry
- Application Summary : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which is structurally similar to the requested compound, has been synthesized and evaluated for its inhibitory potency on selected kinases .
- Methods of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or Outcomes : The compound did not show substantial activity on MAPKAPK2 and the intended target MPS1, but it displayed an IC50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) .
-
Scientific Field : Crystallography
- Application Summary : The compound 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The title compound, C7H5ClN4, is almost planar (r.m.s. deviation = 0.022 Å). The dihedral angle between the aromatic rings is 2.82 (5)°. The packing results in polymeric chains extending along the a axis .
-
Scientific Field : Pharmaceutical and Medicinal Chemistry
- Application Summary : The compound N‑[5-(6-Chloro-3-cyano-1-methyl‑1H‑indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide, which is structurally similar to the requested compound, has been studied for its potential as a cortisol sparing CYP11B2 inhibitor that lowers aldosterone in human subjects .
- Methods of Application : The compound was synthesized and evaluated for its inhibitory potency on aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .
- Results or Outcomes : The compound showed potential as a cortisol sparing CYP11B2 inhibitor .
-
Scientific Field : Antileishmanial and Antimalarial Research
- Application Summary : A compound structurally similar to the requested compound has been synthesized and evaluated for its antileishmanial and antimalarial activity .
- Methods of Application : The compound was synthesized and its antileishmanial and antimalarial activity was evaluated .
- Results or Outcomes : The compound showed significant antipromastigote activity, being about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
未来方向
The future directions for this compound could involve further exploration of its potential biological activities, as related compounds have shown some activity against the MCF-7 breast cancer cells . Additionally, the compound could be used as a nucleus to synthesize a series of pyrazolylpyridazine derivatives .
属性
IUPAC Name |
3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXMNGKIROHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712423 | |
| Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
CAS RN |
943541-20-6 | |
| Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


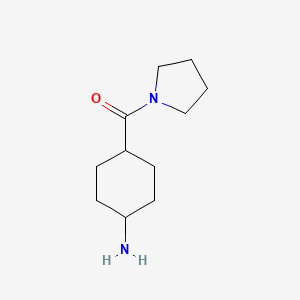
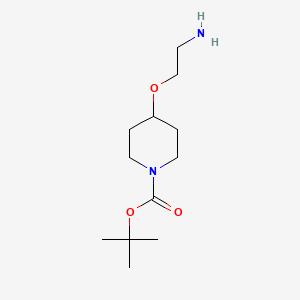
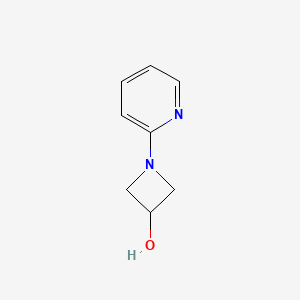
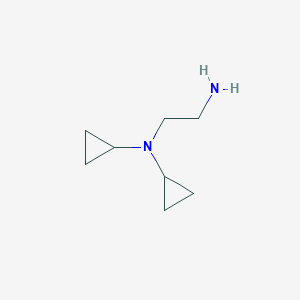
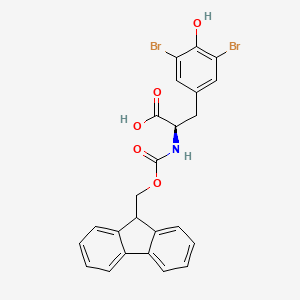
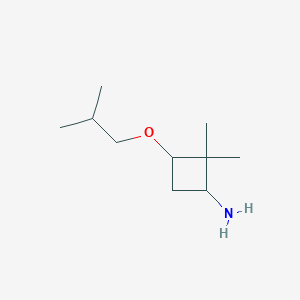
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
